1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide 1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1171321-00-8
VCID: VC11921405
InChI: InChI=1S/C15H16N4OS2/c1-4-19-9(2)8-10(18-19)14(20)17-15-16-13-11(21-3)6-5-7-12(13)22-15/h5-8H,4H2,1-3H3,(H,16,17,20)
SMILES: CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=CC=C3SC)C
Molecular Formula: C15H16N4OS2
Molecular Weight: 332.4 g/mol

1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide

CAS No.: 1171321-00-8

Cat. No.: VC11921405

Molecular Formula: C15H16N4OS2

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-5-methyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide - 1171321-00-8

Specification

CAS No. 1171321-00-8
Molecular Formula C15H16N4OS2
Molecular Weight 332.4 g/mol
IUPAC Name 1-ethyl-5-methyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide
Standard InChI InChI=1S/C15H16N4OS2/c1-4-19-9(2)8-10(18-19)14(20)17-15-16-13-11(21-3)6-5-7-12(13)22-15/h5-8H,4H2,1-3H3,(H,16,17,20)
Standard InChI Key KXGMALMIIOMOPR-UHFFFAOYSA-N
SMILES CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=CC=C3SC)C
Canonical SMILES CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=CC=C3SC)C

Introduction

Synthesis Pathway

The synthesis of this compound typically involves multistep reactions that integrate pyrazole and benzothiazole derivatives:

  • Starting Materials:

    • Pyrazole derivatives with appropriate substituents.

    • Benzothiazole intermediates containing a methylsulfanyl group.

  • Reaction Steps:

    • Functionalization of the pyrazole ring to introduce the ethyl and methyl groups.

    • Coupling of the carboxamide group to the benzothiazole derivative using amide bond-forming reactions.

    • Final purification via recrystallization or chromatography.

  • Characterization Techniques:

    • Nuclear Magnetic Resonance (NMR) for structural confirmation.

    • Mass Spectrometry (MS) for molecular weight determination.

    • Infrared Spectroscopy (IR) to verify functional groups.

Potential Applications

This compound's structural framework suggests potential applications in medicinal chemistry, particularly in drug discovery:

  • Pharmacological Properties:

    • Benzothiazoles are known for their antimicrobial, anticancer, and anti-inflammatory activities.

    • Pyrazoles are common in pharmaceuticals targeting inflammation, cancer, and neurological disorders.

  • Molecular Docking Studies:

    • Computational studies can predict interactions with biological targets such as enzymes or receptors.

    • The presence of sulfur and nitrogen heteroatoms enhances binding affinity to metal-containing enzymes.

  • Therapeutic Potential:

    • Possible use as a lead compound for developing inhibitors of enzymes like lipoxygenase or kinases involved in disease pathways.

Limitations and Future Directions

  • Experimental Validation:

    • Theoretical predictions need experimental verification through bioassays.

    • Toxicological studies are essential to assess safety profiles.

  • Structure Optimization:

    • Modifications to improve solubility, stability, or bioavailability may enhance therapeutic efficacy.

  • Synthetic Challenges:

    • Developing cost-effective and scalable synthesis methods is crucial for practical applications.

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